molecular formula C18H23N3O3 B4071992 1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B4071992
M. Wt: 329.4 g/mol
InChI Key: FXNKALQYZJYIRX-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and a dimethylphenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves several steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Formation of the Piperidine Ring: The final step involves the cyclization to form the piperidine ring, completing the synthesis of the compound.

Industrial production methods for this compound are optimized for high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrrolidinone rings, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to sodium channels, inhibiting the influx of sodium ions and thereby blocking nerve impulse transmission. This mechanism is similar to that of local anesthetics, making it a potential candidate for pain management .

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11-3-4-14(9-12(11)2)21-16(22)10-15(18(21)24)20-7-5-13(6-8-20)17(19)23/h3-4,9,13,15H,5-8,10H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNKALQYZJYIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 2
1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 3
1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 5
1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

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